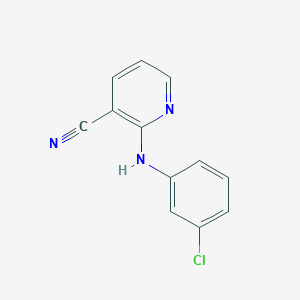
2-((3-Chlorophenyl)amino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chlorophenyl)amino)nicotinonitrile is an organic chemical compound with the molecular formula C12H8ClN3 . It is a heterocyclic compound and is considered a versatile intermediate for the synthesis of various substituted aromatic compounds.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including this compound, has been studied for its potential applications in synthetic organic chemistry . A new series of nicotinonitrile derivatives was designed and synthesized from the starting material (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one . Another method involves the preparation of 2-amino-4,6-diphenylnicotinonitriles from aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate via a one-pot reaction catalyzed by SrFe12O19 magnetic nanoparticles .Molecular Structure Analysis
The molecule consists of a pyridine ring with a nitrile group attached to the 3-position . The molecular weight of this compound is 229.67.Applications De Recherche Scientifique
Antimicrobial Applications
Compounds related to 2-((3-Chlorophenyl)amino)nicotinonitrile have been investigated for their antimicrobial properties. Specifically, derivatives such as 2-Methoxy/2-Amino-6-{4'-[(4'''-Chlorophenyl)(Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile have shown activity against Gram-positive and Gram-negative bacteria and fungi. The structure and antimicrobial effectiveness of these compounds have been confirmed through various spectral and analytical techniques (Guna et al., 2015). Additionally, derivatives like 2"-Amino-4"-[2-(4'-Chlorophenyl)-6-Methyl Imidazo[1,2-a]Pyridin-3-yl]-6"-Aryl Nicotinonitrile have been synthesized and found to exhibit moderate antimicrobial activity in specific concentrations (Bhuva et al., 2015).
Biological and Chemical Synthesis Applications
The structural versatility of this compound-related compounds allows for their use in various biological and chemical syntheses. For instance, compounds like 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile serve as starting materials to create novel pyrido[2,3-d]pyrimidine systems with reported antibacterial and antifungal activities (Behalo, 2008). Moreover, 2-amino nicotinonitrile frameworks are explored for identifying potential SIRT1 inhibitors, with some derivatives synthesized showing significant inhibitory potential, emphasizing their relevance in medicinal chemistry (Challa et al., 2021).
Structural and Chemical Properties
The structural and chemical properties of this compound-related compounds have been extensively studied. For example, the crystal structure of compounds like 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-6-phenyl nicotinonitrile has been characterized to understand its chemical behavior better. Such studies provide insights into the compound's potential applications and its interactions at the molecular level (Yang et al., 2011).
Orientations Futures
Given the interest in chalcones and their derivatives, including 2-((3-Chlorophenyl)amino)nicotinonitrile, for their potential applications in synthetic organic chemistry, future research could focus on exploring their pharmacological properties and potential applications in drug development. Further studies could also aim to elucidate the specific mechanisms of action of these compounds .
Propriétés
IUPAC Name |
2-(3-chloroanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOZKDSKKYJPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

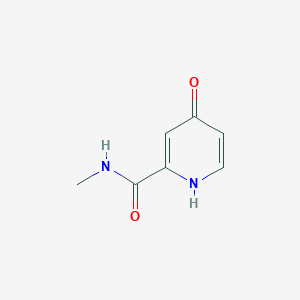

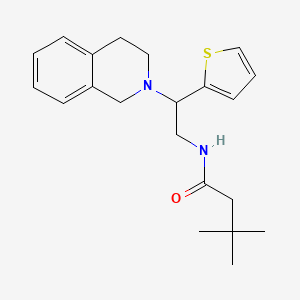
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)
![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)
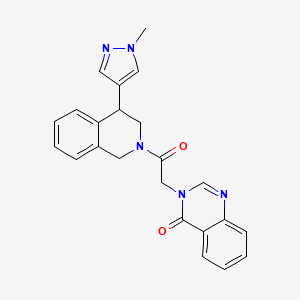
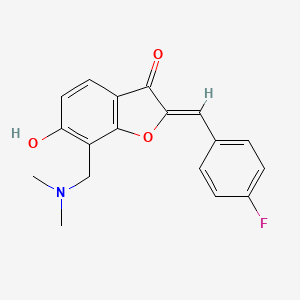
![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)
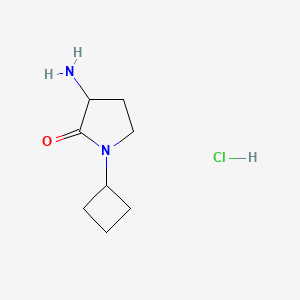


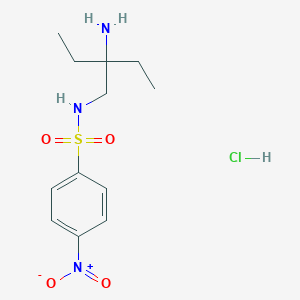

![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)